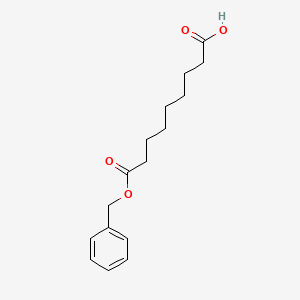

9-(Benzyloxy)-9-oxononanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-oxo-9-phenylmethoxynonanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c17-15(18)11-7-2-1-3-8-12-16(19)20-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWQULRGCDDIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Benzyloxy 9 Oxononanoic Acid

Direct Esterification Routes from Precursors

Direct esterification is a common strategy for producing 9-(Benzyloxy)-9-oxononanoic acid, which is also known as monobenzyl azelate. This process typically starts from azelaic acid (nonanedioic acid), a nine-carbon dicarboxylic acid.

One synthetic approach involves the reaction of a suitable nonanoic acid derivative with a benzyl (B1604629) halide, such as benzyl chloride, in the presence of a base. This nucleophilic substitution reaction introduces the benzyloxy group to form the ester. The use of benzyl alcohol is also a viable route for the direct esterification of azelaic acid to produce its esters. google.com For instance, dibenzyl azelate has been synthesized and used as a plasticizer in rubber-like polymers. nih.gov The reaction can be catalyzed by various acids, including p-toluenesulfonic acid, or by using solid catalysts like niobium (V) chloride. nih.govnih.gov

A study on the synthesis of HDAC degraders reported the preparation of this compound, achieving a 66% yield. The structure was confirmed using ¹H NMR spectroscopy, which showed characteristic peaks for the benzyl and methylene (B1212753) protons. mdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as the choice of catalyst, reaction temperature, and removal of byproducts play a significant role. For example, in the lipase-catalyzed polycondensation of azelaic acid and glycerol, a Design-of-Experiment approach was used to elucidate the effect of variables like temperature and enzyme concentration on monomer conversion and product molecular weight. nih.gov

The use of response surface methodology (RSM) has also been employed to optimize the enzymatic esterification of azelaic acid. In one study, the optimal conditions for the synthesis of dilaurylazelate using immobilized lipase (B570770) B from Candida antarctica (Novozym 435) were determined to be a reaction time of 360 minutes, a temperature of 46°C, 0.14 g of enzyme, and a substrate molar ratio of 1:4.1 (azelaic acid to lauryl alcohol). nih.gov These optimization strategies can be adapted for the synthesis of the benzyl ester.

| Precursor | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Azelaic acid | Benzyl alcohol | p-Toluenesulfonic acid | Dibenzyl azelate | - | nih.gov |

| Nonanoic acid derivative | Benzyl halide | Basic conditions | This compound | - | |

| Azelaic acid | Benzyl alcohol | Niobium (V) chloride | Benzyl esters | High | nih.gov |

| - | - | Optimized conditions | This compound | 66% | mdpi.com |

| Azelaic acid | Lauryl alcohol | Novozym 435, 46°C, 360 min | Dilaurylazelate | - | nih.gov |

Precursor Derivatization Strategies

An alternative to direct chemical synthesis involves the derivatization of precursors that are themselves produced through sustainable methods. A key precursor for this compound is 9-oxononanoic acid.

Biotechnological pathways offer an environmentally friendly alternative to traditional chemical methods for producing medium-chain building blocks like 9-oxononanoic acid. nih.gov These methods often utilize enzymes to perform specific chemical transformations with high selectivity.

A notable biotechnological route for synthesizing 9-oxononanoic acid involves a multi-enzyme, two-step, one-pot cascade reaction. nih.govresearchgate.net This process uses a coupled 9S-lipoxygenase (LOX) and 9/13-hydroperoxide lyase (HPL). researchgate.netebi.ac.uk The lipoxygenase, for example from the potato (Solanum tuberosum), catalyzes the insertion of oxygen into a fatty acid. nih.govresearchgate.net The resulting hydroperoxy fatty acid is then cleaved by the hydroperoxide lyase, such as one from the melon (Cucumis melo), to yield 9-oxononanoic acid. nih.govresearchgate.netebi.ac.uk This enzymatic cascade has been shown to be highly efficient, with one study reporting a 73% yield with high selectivity. nih.govebi.ac.uk The best results were achieved when the enzymes were used successively rather than simultaneously. nih.govresearchgate.netebi.ac.uk The 9/13-HPL exhibits a strong preference for the 9S-hydroperoxy intermediate over the 9R form. nih.govebi.ac.uk

Linoleic acid, an abundant polyunsaturated fatty acid, serves as a key substrate for the biotechnological production of 9-oxononanoic acid. nih.govresearchgate.net The enzymatic cascade begins with the lipoxygenase-catalyzed dioxygenation of linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). nih.govebi.ac.uk This intermediate is then cleaved by the hydroperoxide lyase to produce 9-oxononanoic acid and a C9 aldehyde as a byproduct. researchgate.netmdpi.com This biotransformation represents a sustainable route to a valuable precursor for polymers and other chemicals. nih.govresearchgate.netebi.ac.uk

| Substrate | Enzymes | Intermediate | Product | Yield | Reference |

| Linoleic acid | 9S-Lipoxygenase (Solanum tuberosum), 9/13-Hydroperoxide lyase (Cucumis melo) | 9S-Hydroperoxy-octadecadienoic acid (9S-HPODE) | 9-Oxononanoic acid | 73% | nih.govresearchgate.netebi.ac.uk |

Chemical Transformations of 9-Oxononanoic Acid

9-Oxononanoic acid serves as a crucial precursor in the synthesis of various biopolymers and functionalized molecules. nih.govresearchgate.netebi.ac.uk Its chemical structure, featuring both a terminal carboxylic acid and an aldehyde group, allows for selective modifications. One of the key transformations of 9-oxononanoic acid is its conversion to this compound.

This transformation is typically achieved through an esterification reaction. The process involves the reaction of 9-oxononanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (B1669883) (DCC), to form the benzyl ester at the carboxylic acid terminus. This selective esterification yields this compound, a white solid, with reported yields as high as 66% under optimized laboratory conditions. mdpi.com

Characterization of Synthetic Products

Following synthesis, rigorous characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopic Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR spectroscopy confirms the presence of the characteristic functional groups. In a study using a 400 MHz spectrometer with DMSO-d₆ as the solvent, the spectrum of this compound showed distinct signals corresponding to different protons in the molecule. mdpi.com The aromatic protons of the benzyl group appear as a multiplet in the range of δ 7.32–7.40 ppm. mdpi.com The two protons of the benzylic methylene group (–CH₂–) are observed as a singlet at δ 5.09 ppm. mdpi.com The presence of the free carboxylic acid proton is confirmed by a singlet at δ 11.97 ppm. mdpi.com The methylene protons adjacent to the two carbonyl groups appear as distinct triplets. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound mdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.97 | s | 1H | -COOH |

| 7.40–7.32 | m | 5H | Ar-H (benzyl) |

| 5.09 | s | 2H | -OCH₂Ph |

| 2.34 | t (J = 7.3 Hz) | 2H | -CH₂COO- |

| 2.18 | t (J = 7.3 Hz) | 2H | -CH₂COOH |

| 1.59–1.41 | m | 4H | -CH₂- |

| 1.30–1.17 | m | 6H | -CH₂- |

Conducted in DMSO-d₆ at 400 MHz

Another analysis using CDCl₃ as the solvent reported slightly different chemical shifts, which is expected due to solvent effects. The benzyloxy protons were observed at δ 7.40 ppm (s, 5H) and δ 4.93 ppm (s, 2H), with the carboxylic acid proton appearing at δ 8.11 ppm (s, 1H). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Validation

HRMS is employed to validate the molecular identity by providing a highly accurate mass measurement of the parent ion, which confirms the elemental composition. For this compound (C₁₆H₂₂O₄), the expected exact mass is 278.1518 g/mol . echemi.com

Analyses are typically performed using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. mdpi.com The ESI-MS analysis in negative ion mode would be expected to show a prominent molecular ion peak [M-H]⁻ at an m/z value corresponding to the loss of a proton from the carboxylic acid group. The experimentally determined mass from HRMS analysis provides strong evidence for the successful synthesis of the target compound, complementing the structural information obtained from NMR spectroscopy. researchgate.net

Reactions Involving the Carboxylic Acid Functional Group

The terminal carboxylic acid of this compound is a key handle for elaboration, primarily through the formation of amide bonds, which are central to its application as a linker molecule in advanced biochemical constructs.

Amide Bond Formation with Amines

The carboxylic acid group can be activated and coupled with primary or secondary amines to form stable amide linkages. This reaction is fundamental to its role as a linker, allowing it to be connected to various molecular entities. The activation of the carboxylic acid is typically achieved using standard peptide coupling reagents.

In the synthesis of novel Histone Deacetylase (HDAC) degraders, this compound is coupled with amine-containing fragments. mdpi.com For instance, it is reacted with derivatives of lenalidomide (B1683929) or pomalidomide (B1683931), which are ligands for the Cereblon (CRBN) E3 ubiquitin ligase. mdpi.com This amide bond formation is a critical step in assembling the final Proteolysis Targeting Chimera (PROTAC) molecule. mdpi.com

| Reactant 1 | Reactant 2 (Amine) | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| This compound | Amine-modified E3 Ligase Ligand (e.g., Lenalidomide derivative) | HATU, DIPEA, DMF | PROTAC Precursor | mdpi.com |

| This compound | benzyl 9-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)piperazin-1-yl) | Not specified | Degrader Intermediate | google.com |

Linker Integration in Bioconjugate Chemistry

The structure of this compound, with its long aliphatic chain, makes it an ideal linker component in bioconjugate chemistry. google.comgoogle.com The nine-carbon chain provides spatial separation between two conjugated moieties, which is often crucial for maintaining their individual biological functions. mdpi.comgoogle.com

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. google.com These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. This compound is employed as a precursor for these linkers. google.comgoogle.com It is first coupled to the E3 ligase ligand, and then, after deprotection of the benzyl ester, the newly revealed carboxylic acid is attached to the target protein ligand, or vice versa. mdpi.comgoogle.com This sequential approach allows for the controlled and modular assembly of complex PROTAC molecules. mdpi.com Research has demonstrated its use in creating degraders for HDACs and SWI/SNF chromatin-remodeling complex proteins like PB1. mdpi.comgoogle.com

The use of this compound allows for precise functionalization in the design of molecules for targeted protein degradation. google.com By serving as a foundational linker element, it enables the connection of a warhead that binds to a protein of interest with a component that engages the cell's degradation machinery. google.comgoogle.com For example, in the creation of small molecule degraders of polybromo-1 (PB1), an intermediate amine is reacted with this compound. google.com The resulting product contains the necessary linker length and functionality for the subsequent steps of the synthesis, ultimately leading to a bivalent compound that can induce the degradation of the target protein. google.com

Manipulations of the Benzyloxyl Ester Moiety

The benzyl ester group is a key feature of the molecule, acting as a protecting group for a carboxylic acid. Its selective removal is a critical step in many synthetic pathways where this compound is used.

Deprotection Strategies for Free Carboxylic Acid Regeneration

The most common method for removing the benzyl protecting group from the ester is catalytic hydrogenolysis. google.comgoogle.com This reaction cleaves the benzyl-oxygen bond, releasing toluene (B28343) and regenerating the free carboxylic acid.

This deprotection is a crucial step in the synthesis of PROTACs and other bioconjugates. google.comgoogle.com After the terminal carboxylic acid of this compound has been coupled to one part of the final molecule (e.g., the E3 ligase ligand), the benzyl ester is removed to reveal a new carboxylic acid. mdpi.comgoogle.com This new functional group is then available for reaction with the second part of the molecule (e.g., the target protein ligand), completing the synthesis of the heterobifunctional construct. google.com

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| PROTAC Precursor containing a benzyl ester | H₂, 10% Pd/C | Methanol (B129727) (MeOH) | Room Temperature, 2 h | Free carboxylic acid of the PROTAC linker | mdpi.com |

| benzyl 9-(4-(3-(...)pyridazin-4-yl)piperazin-1-yl)-9-oxononanoate | H₂, 10% Pd/C | Ethyl acetate | Room Temperature, 5 h | Regenerated carboxylic acid intermediate | google.com |

Chemical Transformations and Derivatization Strategies of 9 Benzyloxy 9 Oxononanoic Acid

Functional Group Transformations

9-(Benzyloxy)-9-oxononanoic acid, the monobenzyl ester of azelaic acid, possesses a terminal carboxylic acid and a benzyl (B1604629) ester group. The ester group can undergo transesterification to yield a variety of other esters, thereby diversifying the molecular structure for various applications. This process involves the reaction of the parent ester with an alcohol in the presence of a catalyst, resulting in the exchange of the benzyloxy group with a new alkoxy group from the reacting alcohol. Both chemical and enzymatic methods can be employed for this transformation.

Transesterification of dicarboxylic acid esters like the derivatives of azelaic acid can be achieved using either acid or base catalysis. For instance, starting with a diester such as dimethyl azelate, a solution in a different alcohol, like ethanol, in the presence of an acid or base catalyst can lead to the formation of the corresponding diethyl ester. google.com This principle can be extended to this compound to create mixed esters by carefully selecting the alcohol and reaction conditions. google.com

Enzymatic transesterification offers a milder and more selective alternative to chemical methods for the synthesis of various esters. researchgate.net Lipases are commonly employed as biocatalysts for these reactions due to their ability to function in organic solvents and their high catalytic activity. researchgate.netrsc.org Specifically, lipases such as those from Candida antarctica (often immobilized as Novozym 435) and Thermomyces lanuginosus have demonstrated high efficacy in catalyzing the esterification and transesterification of azelaic acid and its derivatives. nih.govunits.itnih.gov

In the context of producing diverse esters from azelaic acid, enzymatic transesterification has been successfully used. For example, diethyl azelate has been transesterified with 2-ethylhexanol using immobilized Candida antarctica lipase (B570770) B to synthesize di(2-ethylhexyl) azelate, a valuable lubricant. units.it Similarly, enzymatic routes have been established for synthesizing lipophilic phenolic glycoside azelaic acid esters via transesterification, achieving high substrate conversion rates. nih.gov The use of molecular sieves in such reactions can further enhance conversion by removing byproducts like methanol (B129727) or water. nih.gov

The versatility of lipase-catalyzed reactions allows for the formation of a wide array of esters under gentle conditions. researchgate.net While direct studies on the transesterification of this compound are not extensively detailed in the reviewed literature, the established protocols for other azelate esters provide a strong foundation for its derivatization. The choice of lipase, alcohol, solvent, and reaction parameters such as temperature can be optimized to achieve high yields of the desired ester. nih.gov

The following table provides representative examples of transesterification reactions involving azelaic acid esters, illustrating the potential for diverse ester formation applicable to this compound.

| Starting Ester | Alcohol/Acyl Acceptor | Catalyst | Product | Reference |

| Diethyl azelate | 2-Ethylhexanol | Immobilized Candida antarctica lipase B | Di(2-ethylhexyl) azelate | units.it |

| Azelaic acid derivative | Phenolic glycoside | Thermomyces lanuginosus lipase (Lipozyme TLIM) | Phenolic glycoside azelaic acid ester | nih.gov |

| Dimethyl ester of azelaic acid | Ethanol | Acid or Base | Diethyl ester of azelaic acid | google.com |

Applications of 9 Benzyloxy 9 Oxononanoic Acid in Academic Research

In the Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that induces the degradation of specific target proteins. google.com These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. google.com 9-(Benzyloxy)-9-oxononanoic acid has emerged as a valuable building block in the construction of PROTACs, particularly in the development of degraders for challenging targets like histone deacetylases (HDACs). google.commdpi.com

As a Key Component in Tunable Linker Chemistry

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the POI and the E3 ligase, which in turn influences the efficiency of ubiquitination and subsequent degradation. The length and chemical nature of the linker can significantly impact the potency and selectivity of the PROTAC. nih.gov

This compound serves as a versatile linker precursor. google.commdpi.com Its aliphatic chain of nine carbons provides a flexible spacer, and the terminal carboxylic acid and benzyl (B1604629) ester groups offer orthogonal handles for chemical modification. This allows for the systematic variation of linker length and composition, enabling the optimization of PROTAC performance. For instance, it has been used to connect ligands for the CRBN E3 ligase, such as lenalidomide (B1683929) and pomalidomide (B1683931), with inhibitors of HDACs. mdpi.com The benzyl ester provides a stable protecting group for the carboxylic acid during synthesis, which can be removed under specific conditions to reveal the free acid for further conjugation. researchgate.net

| Linker Precursor | Linker Length (atoms) | Terminal Functional Groups | Application in PROTACs |

| This compound | 10 (excluding benzyl group) | Carboxylic acid, Benzyl ester | HDAC degraders |

| 9-(Boc-amino)nonanoic acid | 10 (excluding Boc group) | Carboxylic acid, Boc-protected amine | General PROTAC synthesis |

| Fmoc-9-Aminononanoic acid | 10 (excluding Fmoc group) | Carboxylic acid, Fmoc-protected amine | General PROTAC synthesis |

Enabling E3 Ligase Recruitment for Target Protein Degradation

The fundamental mechanism of PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. nih.gov By bringing an E3 ligase into close proximity with a target protein, the PROTAC facilitates the transfer of ubiquitin molecules to the target. google.comnih.gov This polyubiquitination marks the protein for degradation by the proteasome. google.com

In the context of HDAC degraders, this compound-derived linkers have been successfully employed to connect an HDAC inhibitor to a CRBN E3 ligase ligand. mdpi.comnih.gov This ternary complex formation is a prerequisite for the ubiquitination and subsequent degradation of the HDAC protein. The choice of E3 ligase and the design of the linker are critical for achieving selective degradation of the desired target. nih.gov

Development of Histone Deacetylase (HDAC) Degraders

HDACs are a class of enzymes that play a crucial role in gene expression regulation and are implicated in various diseases, including cancer. google.comnih.gov While HDAC inhibitors have shown clinical success, they often require continuous target engagement. google.com HDAC degraders, on the other hand, offer the potential for more durable and potent therapeutic effects by eliminating the target protein entirely. mdpi.comnih.gov

This compound has been instrumental in the synthesis of novel CRBN-recruiting HDAC PROTACs. mdpi.comnih.gov In one study, a series of PROTACs were synthesized by linking hydroxamic acid and benzamide-based HDAC inhibitors with lenalidomide and pomalidomide using linkers derived from this compound. mdpi.com One of the resulting PROTACs demonstrated potent HDAC inhibition and effective degradation of HDACs in cellular assays. mdpi.com This highlights the utility of this compound as a key building block for creating effective HDAC degraders. google.commdpi.com

| PROTAC Component | Function | Example Moiety |

| Target Binding Ligand | Binds to the protein of interest (e.g., HDAC) | Hydroxamic acid, Benzamide |

| Linker | Connects the two ligands and influences ternary complex formation | Derived from this compound |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN) | Lenalidomide, Pomalidomide |

In Advanced Synthetic Organic Chemistry

Beyond its role in PROTACs, this compound is a valuable intermediate in synthetic organic chemistry, providing a platform for the construction of complex and functionally diverse molecules. google.com

Role as an Intermediate for Complex Molecular Architectures

The bifunctional nature of this compound, with its carboxylic acid and protected ester functionalities, makes it an attractive starting material for the synthesis of more elaborate molecules. echemi.com The carboxylic acid can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, while the benzyl ester remains protected. medchemexpress.com This allows for sequential and controlled chemical transformations at different ends of the molecule. Following the desired modifications, the benzyl group can be removed through hydrogenolysis to liberate the second carboxylic acid, enabling further synthetic manipulations. researchgate.net This strategic approach has been utilized in the synthesis of various complex organic structures. google.comechemi.com

Precursor for Functionalized Amino Acid Derivatives (Implied by related synthetic strategies)

While direct synthesis of amino acids from this compound is not explicitly detailed in the provided context, related synthetic strategies strongly imply its potential as a precursor. The long aliphatic chain of the molecule can serve as a scaffold for the introduction of an amino group at various positions. For instance, the carboxylic acid could be converted to an acyl azide (B81097) via a Curtius rearrangement to install an amine. Alternatively, alpha-bromination of the carboxylic acid followed by nucleophilic substitution with an azide and subsequent reduction would yield an alpha-amino acid. The versatility of the functional groups present in this compound allows for its incorporation into peptide synthesis, potentially leading to the creation of novel, non-natural amino acid derivatives with unique properties. mdpi.comnih.gov

Potential as a Building Block for Polymeric Materials (based on related acid derivatives)

While direct polymerization of this compound is not extensively documented in current literature, its molecular structure, featuring a terminal carboxylic acid and a benzyl ester, positions it as a promising candidate for polymer synthesis. Its potential is largely inferred from the established use of structurally related acid derivatives, such as 9-oxononanoic acid and azelaic acid (nonanedioic acid), as precursors for high-performance biopolymers. nih.govresearchgate.net

The natural functionality of fatty acids and their derivatives offers accessible routes to valuable monomeric building blocks. nih.gov The precursor to the title compound, 9-oxononanoic acid, is recognized as a significant building block for biopolymers, often synthesized via environmentally sustainable biotechnological pathways from linoleic acid. nih.govresearchgate.net This highlights the interest in medium-chain (C9) bifunctional molecules for creating advanced materials.

Furthermore, the parent dicarboxylic acid, azelaic acid, is a well-known bio-based monomer used in the production of specialty polymers, including high-performance polyamides. savemyexams.com The bifunctional nature of these C9 molecules is critical, allowing them to be incorporated into long polymer chains through condensation reactions. this compound shares this essential bifunctional characteristic. The presence of the benzyloxy group, compared to smaller alkyl esters like methoxy (B1213986) derivatives, may also confer enhanced hydrolytic stability due to steric hindrance, a potentially valuable property for the resulting polymer.

Table 1: Role of Related C9 Acid Derivatives in Polymer Synthesis

| Compound Name | Molecular Formula | Role in Polymer Science | Reference |

|---|---|---|---|

| 9-Oxononanoic acid | C₉H₁₆O₃ | Identified as a precursor and building block for biopolymers. | nih.govresearchgate.net |

| Azelaic Acid (Nonanedioic acid) | C₉H₁₆O₄ | Used as a bio-based building block for high-performance materials like polyamides and polyesters. | |

| 9-Methoxy-9-oxononanoic acid (Methyl hydrogen azelate) | C₁₀H₁₈O₄ | Its parent dicarboxylic acid (azelaic acid) is a valued monomer in polymer chemistry. |

The structure of this compound is well-suited for strategic monomer design in the synthesis of specialty polymers. savemyexams.com Monomer design focuses on tailoring the chemical structure of a monomer to achieve specific properties in the final polymer. rsc.org This compound offers several features that can be exploited for creating novel materials.

The molecule consists of a nine-carbon aliphatic chain, which can be expected to introduce flexibility and hydrophobicity into a polymer backbone. It possesses two distinct functional groups at its termini:

Terminal Carboxylic Acid (-COOH): This group is a standard reactive site for condensation polymerization. It can readily react with hydroxyl (-OH) groups of diol co-monomers to form polyester (B1180765) linkages or with amine (-NH2) groups of diamine co-monomers to form polyamide linkages, releasing a small molecule like water in the process. savemyexams.com

Benzyl Ester (-COO-CH₂-Ph): The benzyl ester group at the other end offers several strategic possibilities. It can be viewed as a "protected" carboxylic acid. Through a deprotection step (e.g., hydrogenolysis), this group can be converted back to a carboxylic acid, yielding azelaic acid, a symmetrical difunctional monomer. Alternatively, the bulky and aromatic benzyloxy group can be intentionally incorporated into the polymer structure to modify its final properties, such as thermal stability, solubility, and mechanical behavior.

This dual-functionality allows this compound to be used as an asymmetrical monomer, enabling the synthesis of polymers with precisely controlled architectures and functionalities. For instance, its incorporation could create polymers with pendant reactive sites if the benzyl group is later modified, or it could be used to control the hydrophilic-lipophilic balance of the final material. This approach aligns with modern strategies in polymer chemistry that utilize synthetically modified natural product derivatives to access novel, high-performance, and potentially sustainable polymeric materials. rsc.org

Table 2: Potential Polymerization Reactions of this compound

| Co-monomer Type | Reactive Groups | Resulting Polymer Linkage | Polymer Class |

|---|---|---|---|

| Diol (HO-R-OH) | -COOH on acid derivative + -OH on diol | Ester (-COO-) | Polyester |

| Diamine (H₂N-R-NH₂) | -COOH on acid derivative + -NH₂ on diamine | Amide (-CONH-) | Polyamide |

Structure Activity Relationship Investigations of 9 Oxononanoic Acid Derivatives

Comparative Analysis of Alkyl Chain Length Variations (e.g., C7, C8, C10 homologs)

The length of the alkyl chain in dicarboxylic acid derivatives plays a crucial role in determining their physicochemical properties and biological activity. Studies on various dicarboxylic acid monoesters have shown that altering the chain length can impact toxicity and reactivity.

For instance, in a series of α,β-unsaturated alkenyl aldehydes, toxicity was observed to increase with increasing chain length. researchgate.net This suggests that the lipophilicity conferred by a longer alkyl chain can enhance cellular uptake and interaction with biological targets. Conversely, saturated aldehydes like 9-oxononanoic acid are generally considered nontoxic. researchgate.net

The following table summarizes the general trend of how alkyl chain length can influence the properties of dicarboxylic acid derivatives.

| Feature | Effect of Increasing Alkyl Chain Length |

| Lipophilicity | Increases |

| Toxicity (in some series) | Increases researchgate.net |

| Reactivity | Can be influenced by steric effects |

Influence of Terminal Ester Group Modifications (e.g., Benzyloxy vs. Ethoxy vs. Tert-Butoxy)

The nature of the terminal ester group is a key determinant of the chemical and biological properties of 9-oxononanoic acid derivatives. The choice of ester, such as benzyloxy, ethoxy, or tert-butoxy, can significantly affect factors like steric hindrance, electronic effects, and susceptibility to hydrolysis.

The benzyloxy group, due to its bulky aromatic structure, can confer enhanced hydrolytic stability compared to smaller alkyl esters like methoxy (B1213986) or ethoxy. This increased stability can be advantageous in certain applications where prolonged compound integrity is desired. In contrast, simpler alkyl esters may be more readily hydrolyzed.

Studies on β-carboline-3-carboxylate esters have shown that different ester groups influence receptor binding selectivity. For example, the tert-butyl ester (βCCt) exhibits selectivity for α1 benzodiazepine (B76468) receptors. nih.gov This highlights that the ester moiety can play a direct role in molecular recognition and biological activity.

The following table provides a comparative overview of the influence of different terminal ester groups.

| Ester Group | Key Characteristics | Potential Influence on Activity |

| Benzyloxy | Bulky, aromatic, provides steric hindrance. | May enhance hydrolytic stability. nih.gov Can influence binding to biological targets through aromatic interactions. |

| Ethoxy | Small, aliphatic. | May be more susceptible to enzymatic or chemical hydrolysis compared to benzyloxy. Potency can be high in some compound series. nih.gov |

| Tert-Butoxy | Bulky, branched alkyl group. | Provides significant steric hindrance, potentially increasing stability. Can confer selectivity for specific biological targets. nih.gov |

Stereochemical Influences in Related Synthetic Methodologies

Stereochemistry is a critical aspect in the synthesis and biological activity of chiral molecules. For derivatives of dicarboxylic acids, stereoselective synthesis methods are often employed to obtain specific enantiomers or diastereomers, as these can exhibit different biological effects.

One common approach to introduce chirality is through the stereoselective hydrolysis of symmetrical diesters using enzymes like pig liver esterase. researchgate.net This method can produce chiral monoesters with high enantiomeric excess. The stereoselectivity of such enzymatic reactions is often dependent on the substitution pattern of the substrate. researchgate.net

Another strategy involves the stereoselective ring-opening of cyclic meso-carboxylic acid anhydrides with a chiral alcohol. google.com This reaction can proceed diastereoselectively, yielding dicarboxylic acid monoesters with a specific configuration. The use of specific catalysts can further improve the diastereomeric purity of the product. google.com

Furthermore, asymmetric synthesis processes have been developed for preparing optically active monoesters of dicarboxylic acids by reacting α-symmetric acid anhydrides with (R)- or (S)-arylacetic acid derivatives. googleapis.comgoogle.com These methods are valuable for producing key intermediates for the synthesis of optically active natural products and medicines. googleapis.comgoogle.com

The choice of synthetic route and the stereochemical outcome are crucial, as different stereoisomers can have vastly different biological activities. For instance, in the synthesis of certain pheromones, the biological activity is exclusive to one enantiomer. researchgate.net

| Synthetic Method | Stereochemical Outcome | Key Features |

| Enzymatic Hydrolysis of Diesters | Enantioselective production of chiral monoesters. researchgate.net | Utilizes enzymes like pig liver esterase. Enantiomeric excess can be high. researchgate.net |

| Ring-opening of Meso-anhydrides | Diastereoselective formation of dicarboxylic acid monoesters. google.com | Involves reaction with a chiral alcohol. Catalyst can enhance purity. google.com |

| Asymmetric Synthesis with Chiral Auxiliaries | Preparation of optically active monoesters. googleapis.comgoogle.com | Reacts α-symmetric anhydrides with chiral arylacetic acid derivatives. googleapis.comgoogle.com |

Theoretical and Computational Methodologies in Compound Design and Analysis

Molecular Modeling of Linker Conformations in PROTAC Systems

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the target protein and an E3 ligase. nih.govnih.gov The use of 9-(Benzyloxy)-9-oxononanoic acid as a precursor for PROTAC linkers introduces a flexible nine-carbon aliphatic chain, the conformational behavior of which is paramount to the PROTAC's function. Molecular modeling, particularly through molecular dynamics (MD) simulations, is an indispensable tool for studying this behavior. computabio.comwhioce.com

MD simulations allow researchers to explore the vast conformational landscape of the PROTAC molecule in a simulated physiological environment. computabio.comnih.gov For a linker derived from this compound, these simulations can predict its dynamic movements, flexibility, and the range of spatial arrangements it can adopt. elifesciences.org This is crucial because the linker must be long and flexible enough to bridge the target protein and the E3 ligase without inducing steric hindrance, yet constrained enough to favor a productive orientation for ubiquitination. nih.gov

Research has shown that the linker's plasticity, or its ability to adopt different conformations, directly impacts the formation and stability of the ternary complex. nih.govelifesciences.org Computational studies reveal that even with identical warhead and E3 ligase-binding moieties, differences in linker composition and length affect the residue-interaction networks and govern the essential motions of the entire degradation machinery. elifesciences.org MD simulations can model the PROTAC's behavior in various solvents, providing insights into its chameleonic properties—the ability to adopt different conformations in different environments, which can affect cell permeability and target engagement. acs.orgchemrxiv.org By understanding the conformational ensemble, researchers can rationally design linkers that optimize the geometry of the ternary complex for efficient protein degradation. nih.gov

Table 1: Key Parameters in Molecular Modeling of PROTAC Linker Conformations

| Parameter Studied | Computational Method | Objective | Relevance to this compound Linker |

| Conformational Ensemble | Molecular Dynamics (MD) Simulations | To identify the range of shapes and structures the linker can adopt in solution. chemrxiv.org | The flexible nine-carbon chain can adopt numerous conformations; MD identifies the most probable and energetically favorable ones. |

| Linker Plasticity | Steered MD, All-Atom MD | To understand how the linker's flexibility influences the formation and dissociation of the ternary complex. nih.gov | Determines its ability to successfully connect the target protein and E3 ligase without unfavorable steric clashes. |

| Solvent Effects | MD in different solvent models (e.g., water, DMSO) | To assess how the environment affects the linker's preferred conformation and solubility. chemrxiv.org | Predicts the linker's behavior in the cellular milieu and its contribution to the PROTAC's overall pharmacokinetic properties. |

| Radius of Gyration | MD Simulation Analysis | To measure the "compactness" of the PROTAC molecule. | A tendency to adopt folded, compact structures can influence cell permeability and the energy required to bind its targets. acs.org |

| Protein-Protein Interactions | MD Simulation Analysis | To observe how the linker facilitates specific contacts between the target protein and the E3 ligase. elifesciences.org | The linker's orientation dictates which surfaces of the two proteins are brought into proximity, affecting degradation efficiency. |

Computational Studies of Reaction Pathways in Synthesis

The synthesis of this compound from its parent dicarboxylic acid (azelaic acid) presents a classic chemical challenge: achieving selective mono-functionalization. Computational chemistry offers powerful tools to investigate the reaction pathways for such syntheses, providing insights that can guide the optimization of reaction conditions and improve yields of the desired mono-ester product.

Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the reaction at a quantum mechanical level. researchgate.netmdpi.com These computational studies can be used to:

Determine Reaction Energetics: Calculations can map the potential energy surface of the reaction, identifying the energies of reactants, transition states, intermediates, and products. This helps in understanding the thermodynamic and kinetic feasibility of the esterification process.

Elucidate Reaction Mechanisms: For the synthesis of this compound, a key step is the esterification of one of the two carboxylic acid groups of azelaic acid with benzyl (B1604629) alcohol. Computational models can investigate different potential mechanisms, such as acid-catalyzed esterification, to determine the most likely pathway. acs.orgresearchgate.net

Analyze Catalyst Activity: DFT calculations can model the interaction of a catalyst with the reactants. For instance, in an acid-catalyzed esterification, computations can reveal how the catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol. This provides a fundamental understanding of the catalyst's role. researchgate.net

Predict Regioselectivity: The primary challenge in synthesizing this molecule is preventing the formation of the di-substituted product. While the two carboxylic acid groups in azelaic acid are chemically equivalent, computational models can be used to study the effect of mono-esterification on the reactivity of the remaining carboxylic acid group, helping to devise strategies for selective synthesis. nih.govresearchgate.net

By simulating these reaction parameters, chemists can rationally select catalysts, solvents, and temperature conditions to favor the formation of the mono-benzyloxy ester over the di-ester, reducing the need for extensive empirical screening. researchgate.net

Table 2: Computational Approaches in the Analysis of Synthesis

| Computational Method | Objective | Application to this compound Synthesis |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and calculate activation energies. researchgate.netbham.ac.uk | Modeling the transition state of the esterification of azelaic acid to understand the energy barrier for the formation of the mono-ester versus the di-ester. |

| Ab Initio Calculations | Investigate the electronic structure of molecules and transition states without empirical data. mdpi.comcore.ac.uk | Determining the charge distribution on the carboxylic acid groups to predict reactivity towards benzyl alcohol. |

| Kinetic Modeling | Simulate reaction rates under various conditions (temperature, concentration). researchgate.net | Predicting the optimal reaction time to maximize the yield of the mono-esterified product while minimizing the di-ester by-product. |

| Catalyst-Substrate Interaction Modeling | Understand the role of a catalyst in lowering the activation energy of a specific reaction step. acs.org | Simulating how an acid catalyst interacts with the carbonyl group of azelaic acid to facilitate nucleophilic attack by benzyl alcohol. |

Docking Simulations for Ligand-Protein Interactions (in the context of derived PROTACs)

Once a PROTAC incorporating a linker derived from this compound is designed, computational docking simulations become essential for predicting its ability to induce the formation of a ternary complex. nih.govscienceopen.com These simulations model the interactions between the PROTAC, its target Protein of Interest (POI), and an E3 ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), providing a structural hypothesis for its mechanism of action. researchgate.netnih.govacs.org

The process generally involves several steps:

Protein-Protein Docking: Initial simulations often dock the POI and the E3 ligase together to identify potential protein-protein interaction interfaces that are physically plausible. nih.govnih.gov

PROTAC Conformer Generation: The flexible linker, in this case the nine-carbon chain, is modeled to generate a library of possible low-energy conformations. whioce.com

Ternary Complex Assembly: The PROTAC is then modeled into the binding pockets of the two proteins. Computational tools like Rosetta or MOE attempt to find a linker conformation that can successfully bridge the two proteins at a favorable interface, resulting in a model of the complete ternary complex. scienceopen.comresearchgate.net

The resulting models are scored based on various energy functions, which assess the stability of the complex. biorxiv.org A successful docking simulation will predict a ternary complex where:

The PROTAC warhead is securely bound in the POI's binding pocket.

The E3 ligase ligand is correctly positioned in the binding site of the ligase. researchgate.net

The linker spans the distance between the two proteins without significant steric strain.

These simulations are critical for the rational design of PROTACs. They allow for the virtual screening of different linker lengths and compositions, helping to prioritize which molecules to synthesize and test experimentally. scienceopen.combiorxiv.org For a linker derived from this compound, docking would assess if its length is optimal for a given POI-E3 ligase pair and whether its flexibility can be harnessed to achieve a stable and productive ternary complex conformation required for protein degradation. nih.govnih.gov

Table 3: Docking Simulation Workflow for PROTAC Ternary Complexes

| Step | Computational Tool/Method | Goal | Significance for Design |

| 1. Input Preparation | PDB, Structure Prep Wizards | Obtain and prepare high-resolution crystal structures of the target protein and E3 ligase. biorxiv.org | The accuracy of the starting structures is critical for a meaningful simulation outcome. |

| 2. Protein-Protein Docking | ClusPro, LightDock, HADDOCK | Generate a set of possible orientations for how the target protein and E3 ligase might interact. whioce.comresearchgate.net | Identifies potential protein-protein interfaces that a PROTAC could stabilize. |

| 3. PROTAC Modeling | Rosetta, MOE, ICM | Build a 3D model of the PROTAC and generate multiple possible conformations for the flexible linker. scienceopen.comresearchgate.netnih.gov | Explores the conformational space of the linker to find one that fits the geometry of the protein-protein interface. |

| 4. Ternary Complex Construction | PRosettaC, PROTAC-Model | Integrate the PROTAC model with the docked proteins to build a complete ternary complex structure. researchgate.netresearchgate.net | Provides a structural hypothesis of how the PROTAC mediates the protein-protein interaction. |

| 5. Scoring and Refinement | Energy Minimization, MD | Rank the predicted ternary complex models based on energetic stability and refine the most promising structures. nih.govbiorxiv.org | Prioritizes PROTAC candidates that are most likely to form a stable and effective complex for experimental validation. |

Future Research Directions and Emerging Applications

Advancements in Stereoselective Synthesis of 9-(Benzyloxy)-9-oxononanoic acid

The current synthesis of this compound typically involves standard organic chemistry techniques such as the nucleophilic substitution reaction between azelaic acid and benzyl (B1604629) bromide, which is effective but does not control stereochemistry. mdpi.comgoogle.com However, the development of stereoselective synthesis methods is a key area of future research, as the chirality of molecules can significantly impact their biological activity and material properties.

Future advancements are likely to focus on enzymatic and chiral auxiliary-based methods. Biotechnological pathways are emerging as environmentally sustainable alternatives for producing functionalized fatty acids. nih.gov For instance, enzymes like peroxygenases from the CYP152 family have demonstrated the ability to perform highly regio- and stereoselective α-hydroxylation on medium-chain fatty acids and dicarboxylic acids like azelaic acid (the precursor to this compound). rsc.org Specifically, the P450Spα enzyme has been shown to hydroxylate C8 and C10 fatty acids to produce the (S)-enantiomer with high optical purity. rsc.org Adapting such enzymatic systems could enable the production of chiral precursors to this compound, leading to enantiomerically pure final products.

Another promising approach is the use of chiral auxiliaries. This well-established strategy in asymmetric synthesis involves temporarily incorporating a chiral molecule to guide the stereochemical outcome of a reaction. rsc.org For example, chiral amide derivatives of other hydroxy fatty acids, such as 3-hydroxynonanoic acid, have been successfully synthesized. researchgate.net Similar strategies, perhaps involving the stereoselective alkylation of nonanoic acid imides bearing chiral oxazolidinones, could be adapted to control the stereochemistry during the synthesis of this compound derivatives. acs.org The development of these methods will be crucial for investigating the specific biological roles of its individual enantiomers.

Integration into Novel PROTAC Architectures for Diverse Biological Targets

A significant and rapidly expanding application of this compound is its use as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). google.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. mdpi.comgoogle.com The linker component is critical, as its length, flexibility, and chemical nature dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound and its derivatives, such as 9-(Boc-amino)nonanoic acid, serve as aliphatic linkers. medchemexpress.combroadpharm.com The carboxylic acid end can be readily coupled to an amine on the E3 ligase ligand (e.g., pomalidomide (B1683931), which binds to Cereblon (CRBN)), while the other end, after deprotection of the benzyl or Boc group, can be attached to a ligand for the protein of interest. mdpi.commedchemexpress.com The benzyloxy group offers advantages in synthesis, providing stability during certain reaction steps before its removal via hydrogenolysis to reveal a reactive carboxylic acid. medchemexpress.com

Research has demonstrated the use of this linker scaffold in the development of PROTACs targeting histone deacetylases (HDACs). mdpi.comgoogle.com These HDAC-targeting PROTACs are being investigated as potential therapeutics for cancers. mdpi.com The nonanoic acid chain provides the necessary length and flexibility for the PROTAC to span the distance between the HDAC enzyme and the E3 ligase. mdpi.com Future research will likely explore variations in this linker by incorporating different functionalities to modulate solubility, cell permeability, and pharmacokinetic properties. The versatility of the this compound backbone makes it an attractive scaffold for creating libraries of PROTACs against a wide array of biological targets beyond HDACs.

Table 1: Examples of PROTACs Utilizing Nonanoic Acid-Based Linkers

| PROTAC Component | Linker Used | E3 Ligase Ligand | Protein of Interest (POI) | Reference |

| HDAC Degrader | This compound | Lenalidomide (B1683929)/Pomalidomide (CRBN ligands) | Histone Deacetylase (HDAC) | mdpi.com |

| HDAC Degrader | This compound | Not Specified | Histone Deacetylase (HDAC) | google.com |

| General PROTACs | 9-(Boc-amino)nonanoic acid | General Amine-Containing Ligands | Various | medchemexpress.com |

This table is generated based on available research data and illustrates the application of the nonanoic acid scaffold in PROTAC design.

Exploration in the Development of Smart Materials and Nanosystems

The bifunctional nature of this compound makes it a promising monomer for the synthesis of advanced polymers and smart materials. Its precursor, 9-oxononanoic acid, has been identified as a valuable building block for biopolymers. nih.govmdpi.com The oxidation of 9-oxononanoic acid yields azelaic acid, a well-known precursor for polymers like Polyamide-6,9. mdpi.com By analogy, this compound could be used to create novel polyesters or polyamides with unique properties conferred by the benzyl group.

The presence of the bulky, hydrophobic benzyl group along the polymer chain could influence the material's thermal properties, solubility, and self-assembly behavior. This opens up possibilities for creating "smart materials" that respond to external stimuli. For example, long-chain fatty acids are known to form two-component hydrogels with amines, where the fatty acid chains form immobilized, ordered structures. researchgate.net The incorporation of this compound into such systems could lead to hydrogels with tunable mechanical properties and morphologies.

Furthermore, in the realm of nanosystems, fatty acids and their derivatives are used as templates or stabilizers in the synthesis of nanoparticles. researchgate.net The hydrogel matrix formed by fatty acids can direct the assembly of metal nanoparticles into ordered, fibrous composites. researchgate.net The distinct chemical handles of this compound could be exploited to create functionalized nanoparticles or lipid nanoparticles (LNPs) for drug delivery. google.com The carboxylic acid could anchor the molecule to a nanoparticle surface, while the benzyloxy end could be modified to attach targeting ligands or other functional moieties, leading to the development of sophisticated nanosystems for therapeutic or diagnostic applications. The introduction of hydroxyl groups, as seen in derivatives like 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid, further enhances potential interactions with biological macromolecules and could be a direction for future material design. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-(Benzyloxy)-9-oxononanoic acid in a laboratory setting?

- Answer : Synthesis typically involves protecting the carboxylic acid group and introducing the benzyloxy moiety. A common approach includes:

Esterification : React nonanoic acid with benzyl alcohol using a catalyst (e.g., H₂SO₄ or DCC) to form the benzyl ester.

Oxidation : Introduce the oxo group at the 9th carbon via selective oxidation (e.g., using Jones reagent or pyridinium chlorochromate).

- Key Considerations : Monitor reaction progress with TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How should this compound be stored to ensure stability in long-term studies?

- Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Pre-dissolved stock solutions in solvents like DMSO should be aliquoted to avoid freeze-thaw cycles. Stability is confirmed via periodic NMR or LC-MS analysis .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (≥95% threshold).

- NMR : Confirm the benzyloxy group (δ 7.3–7.5 ppm for aromatic protons) and oxo group (δ 2.1–2.3 ppm for carbonyl).

- Mass Spectrometry : ESI-MS in negative mode to verify molecular ion peaks (expected m/z for C₁₆H₂₀O₄: ~276.13) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 9-(Benzyloxy)-9-oxonanoic acid across different cell models?

- Answer : Discrepancies may arise from:

Cell-Specific Metabolism : Use isotopically labeled compounds (e.g., ¹³C) to track metabolic fate in different lines (e.g., HepG2 vs. HEK293).

Concentration Gradients : Optimize dosing using dose-response curves (0.1–100 µM) and account for serum protein binding via equilibrium dialysis.

- Validation : Cross-validate findings with siRNA knockdown of suspected targets (e.g., PLA2 or β-oxidation enzymes) .

Q. What experimental designs are optimal for studying the compound’s role in lipid metabolism pathways?

- Answer :

In Vitro Models : Use primary hepatocytes or adipocytes treated with the compound (10–50 µM) and measure:

- Fatty Acid Oxidation : Quantify ³H₂O release from [³H]-palmitate.

- Lipogenesis : Track ¹⁴C-acetate incorporation into triglycerides.

In Vivo Models : Administer via oral gavage (10–50 mg/kg) in high-fat-diet rodents and analyze liver histology and plasma lipid profiles.

Q. How can researchers address solubility challenges when formulating this compound for in vivo studies?

- Answer :

Solubilization Agents : Use cyclodextrins (e.g., HP-β-CD) or lipid-based carriers (e.g., Intralipid®) at 1:10 molar ratios.

pH Adjustment : Prepare buffered solutions (pH 7.4) with sodium bicarbonate to enhance aqueous solubility.

- Validation : Confirm stability via dynamic light scattering (DLS) and bioactivity in pilot pharmacokinetic studies .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Answer :

Process Optimization : Use automated reactors for precise temperature/pH control during esterification and oxidation.

Quality Control : Implement in-line FTIR to monitor reaction intermediates.

- Troubleshooting : Low yields may stem from moisture sensitivity; ensure anhydrous conditions using molecular sieves .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.